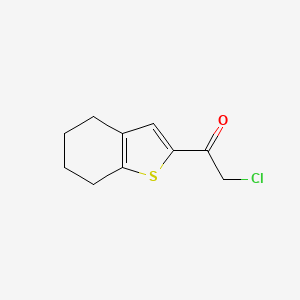

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Description

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a chloro-substituted ethyl ketone derivative featuring a partially saturated benzothiophene core. The tetrahydrobenzothiophene moiety imparts unique steric and electronic properties, while the 2-chloroethanone group enhances electrophilicity, making it reactive in nucleophilic substitution or condensation reactions. This compound is widely utilized as a pharmaceutical intermediate and building block in organic synthesis .

Properties

IUPAC Name |

2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABASCIARTUIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443081 | |

| Record name | 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263148-69-2 | |

| Record name | 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one typically involves the chlorination of 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one. This reaction is usually carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as cyclization, chlorination, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Nucleophilic substitution: Substituted benzothiophenes.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Benzothiophene vs. Thienopyridine Derivatives

- 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone (CAS N/A): Features a thienopyridine core (benzothiophene fused with pyridine) instead of benzothiophene. Synthetic yield: Not explicitly reported, but crystallographic data confirm structural stability .

(b) Benzothiophene vs. Benzothiazepine Derivatives

- 2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one (CAS 19197-45-6): Contains a benzothiazepine core (seven-membered ring with sulfur and nitrogen). Molecular weight: 255.76 g/mol vs. 214.72 g/mol for the target compound (estimated) .

Substituent Modifications

(a) Chloro vs. Methoxy/Chloro-Indole Derivatives

- 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (Yield: 23%) and 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone (Yield: 11%): Replace benzothiophene with indole, introducing an electron-rich aromatic system.

(b) Multi-Substituted Benzothiophenes

- 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS 156801-47-7):

(a) Melting Points

- Target Compound: Not explicitly reported, but analogs like 2-chloro-1-(10H-phenothiazine-10-yl)ethanone melt at 145.6°C, suggesting similar thermal stability .

- 2-Chloro-1-(5-(4-chlorophenyl)furan-2-yl)ethanone: Melts at 145–148°C, indicating comparable crystallinity .

Structural and Conformational Analysis

- Ring Puckering: The tetrahydrobenzothiophene core likely adopts a half-chair conformation, as observed in tetrahydrothienopyridines via X-ray crystallography .

- Electron Density : The sulfur atom in benzothiophene increases electron density at the 2-position, enhancing electrophilicity compared to indole or pyridine derivatives .

Biological Activity

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11ClOS

- Molecular Weight : 214.71 g/mol

- CAS Number : 1935418-34-0

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key areas of investigation include:

1. Antimicrobial Activity

Research has indicated that compounds similar to benzothiophenes exhibit antimicrobial properties. A study demonstrated that derivatives of benzothiophenes can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.

2. Neuropharmacological Effects

Benzothiophene derivatives have been studied for their effects on the central nervous system (CNS). The compound may act as a modulator of neurotransmitter systems, particularly affecting GABAergic pathways. This is significant in the context of anxiety and depression treatments.

3. Anti-inflammatory Properties

In vitro studies have shown that compounds with a similar structure can reduce inflammatory markers in various cell lines. This suggests potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve:

- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, influencing neuronal excitability and neurotransmission.

- Inhibition of Enzymatic Activity : Some studies suggest that benzothiophene derivatives can inhibit specific enzymes involved in inflammatory processes.

Case Study 1: Antimicrobial Testing

A study conducted on a series of benzothiophene derivatives revealed that certain structural modifications enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. While specific data on this compound is limited, the findings suggest a promising avenue for further research.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, derivatives similar to this compound demonstrated anxiolytic effects when administered at specific dosages. This indicates potential therapeutic applications in anxiety disorders.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydrobenzothiophene core. A common approach includes Friedel-Crafts acylation using chloroacetyl chloride under anhydrous conditions. Optimization involves controlling temperature (0–5°C for exothermic reactions) and using catalysts like AlCl₃. Solvent choice (e.g., dichloromethane) and stoichiometric ratios (1:1.2 for acylating agent) are critical to minimize byproducts .

- Data Contradiction : Discrepancies in yield may arise from impurities in the tetrahydrobenzothiophene precursor; purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL (for small molecules) resolves bond lengths and angles with precision (±0.01 Å for bonds) .

- Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | < 0.05 |

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the chloroethanone moiety in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electrophilic reactivity at the carbonyl carbon. Solvent effects (PCM model) and transition-state analysis (IRC calculations) predict nucleophilic substitution pathways. Compare computed activation energies with experimental kinetics to validate mechanisms .

- Data Contradiction : Discrepancies between theoretical and experimental reaction rates may arise from solvation effects not fully captured in simulations.

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

- Methodology : Use 2D NMR techniques (HSQC, HMBC) to assign signals. For example, the chloroethanone proton may show coupling with the benzothiophene ring protons, causing splitting. Variable-temperature NMR (VT-NMR) can identify dynamic processes (e.g., ring puckering in the tetrahydrobenzothiophene moiety) that obscure signals at room temperature .

- Case Study : A ¹³C NMR peak at δ 190 ppm confirms the carbonyl group, while ¹H-¹H NOESY identifies spatial proximity between the chloroethyl group and the benzothiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.